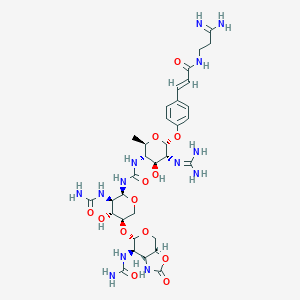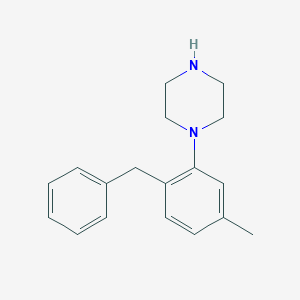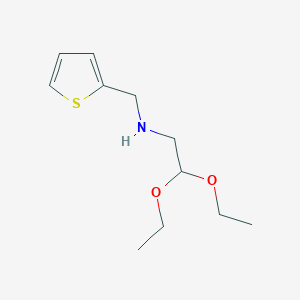
5-Methyl-2-(piperazin-1-yl)thiazole
Vue d'ensemble
Description
5-Methyl-2-(piperazin-1-yl)thiazole (MTPT) is a synthetic organic compound that has been studied for its potential applications in a wide range of scientific research areas. It is an important building block for the synthesis of other compounds, and its unique properties have enabled it to be widely used in laboratory experiments.
Applications De Recherche Scientifique
DNA Binding and Cellular Interaction
DNA Minor Groove Binder Hoechst 33258 and its Analogues The synthetic dye Hoechst 33258 and its analogues, including derivatives of N-methyl piperazine, are renowned for their strong binding to the minor groove of double-stranded B-DNA, particularly targeting AT-rich sequences. This property makes Hoechst derivatives valuable in various biological applications such as fluorescent DNA staining, chromosome analysis, and flow cytometry in plant cell biology. Additionally, these compounds have applications in radioprotection and as topoisomerase inhibitors, serving as a foundation for drug design and the study of DNA sequence recognition and binding mechanisms Issar & Kakkar, 2013.
Therapeutic Applications and Pharmacological Modulation
Novel Thiazole Derivatives Thiazole and its derivatives have been extensively studied for their therapeutic potential. These compounds demonstrate a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties, with minimal side effects. The review highlights the development of thiazole derivatives, particularly focusing on their applications as enzyme inhibitors and modulators in metabolic pathways. These derivatives present a promising area for medicinal chemistry, with specific enzyme targets being the primary focus for disease treatment Leoni et al., 2014.
Piperazine Derivatives for Therapeutic Use Piperazine derivatives play a significant role in drug design due to their presence in numerous drugs with various therapeutic uses. These derivatives have been found in antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, affecting their pharmacokinetic and pharmacodynamic properties. This highlights the versatility of piperazine as a building block in drug discovery Rathi et al., 2016.
Thiazole Containing Heterocycles with Antimalarial Activity Thiazole and its derivatives exhibit a broad spectrum of biological activities, making them key in the search for novel biologically active molecules. This review focuses on the antimalarial potential of substituted thiazole nucleus, identifying and analyzing the structure-activity relationship (SAR) of these derivatives as potential new antimalarials. The findings indicate that thiazole-based compounds, such as Sulfathiazole, Ritonavir, Tiazofurin, and Abafungin, play a crucial role in medicinal chemistry Kumawat, 2017.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Thiazole derivatives have been found to exert various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propriétés
IUPAC Name |
5-methyl-2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-7-6-10-8(12-7)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAIDZGUOXGFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610758 | |
| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118113-05-6 | |
| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
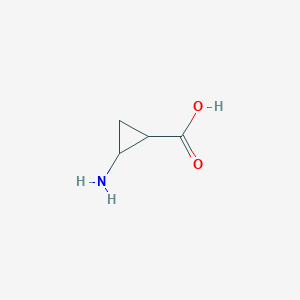
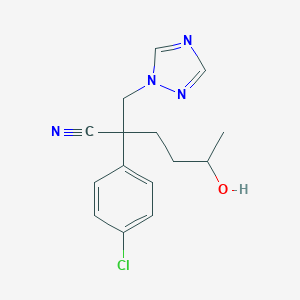
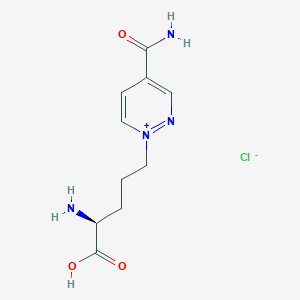




![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
